Cas no 1805641-34-2 (2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride)

2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride is a specialized sulfonyl chloride derivative with a cyano and difluoromethyl substituent on the aromatic ring. This compound is valued for its reactivity as a sulfonylation reagent, particularly in the synthesis of sulfonamides and other sulfonyl-containing intermediates. The presence of the electron-withdrawing cyano and difluoromethyl groups enhances its electrophilic character, making it useful in selective reactions. Its structural features also contribute to improved stability and handling compared to more labile sulfonyl chlorides. This reagent is commonly employed in pharmaceutical and agrochemical research, where precise functionalization of sulfonyl groups is required for active ingredient development.
2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride structure
1805641-34-2 structure
Product Name:2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride
CAS No:1805641-34-2
MF:C9H6ClF2NO2S
MW:265.66424703598
CID:5002327
Update Time:2025-06-09

2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride
    • Inchi: 1S/C9H6ClF2NO2S/c1-5-2-3-7(16(10,14)15)6(4-13)8(5)9(11)12/h2-3,9H,1H3
    • InChI Key: BKPOMYJHZPPHMN-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(C)=C(C(F)F)C=1C#N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 398
  • XLogP3: 2.6
  • Topological Polar Surface Area: 66.3

2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010013261-1g
2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride
1805641-34-2 97%
1g
1,534.70 USD 2021-07-05

Additional information on 2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride

Introduction to 2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride (CAS No. 1805641-34-2)

2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride (CAS No. 1805641-34-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its complex molecular structure, which includes a cyano group, difluoromethyl group, methyl group, and a sulfonyl chloride functional group. These functionalities endow the compound with a range of reactive and physical properties that make it an attractive candidate for a variety of synthetic transformations and applications.

The chemical structure of 2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride can be represented as C10H7ClF2NOS. The presence of the cyano group (CN) imparts significant electronic effects, enhancing the reactivity of the molecule. The difluoromethyl group (CF2) adds fluorine atoms, which are known for their strong electronegativity and ability to modulate the physical properties of organic compounds. The sulfonyl chloride (SO2Cl) functional group is highly reactive and can participate in various nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry.

In the realm of pharmaceutical research, 2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride has shown promise as a building block for the synthesis of novel drugs. Recent studies have explored its use in the development of inhibitors for specific enzymes and receptors, which are crucial targets in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from this compound that exhibited potent inhibitory activity against a key enzyme involved in cancer progression. These findings highlight the potential of 2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride as a valuable starting material for drug discovery efforts.

Beyond pharmaceutical applications, 2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride has also found utility in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers have utilized this compound to create novel polymers with enhanced thermal stability and mechanical strength. These materials have potential applications in areas such as electronics, coatings, and composites.

The synthesis of 2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 2-cyano-3-difluoromethyl-4-methylbenzenesulfonic acid with thionyl chloride or phosphorus oxychloride to form the sulfonyl chloride derivative. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions or catalysts that minimize waste generation.

In terms of safety and handling, it is important to note that 2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride, like many sulfonyl chlorides, can be reactive and should be handled with appropriate precautions. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible substances to prevent unwanted reactions.

The future prospects for 2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride are promising. Ongoing research continues to uncover new applications and synthetic methods for this versatile compound. As our understanding of its properties deepens, it is likely that we will see even more innovative uses in both pharmaceutical and materials science fields.

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